N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

CE2 Inhibition Carboxylesterase Drug Metabolism

For CE2-specific mechanistic studies, this specific 1-naphthamide regioisomer (CAS 361183-58-6) is critical. Its CE2 inhibition (IC50=20 nM, Ki=42 nM) and >5000-fold selectivity over CE1 are lost with close analogs, where simple positional changes can alter potency by >100-fold. This compound serves as a quantitative reference inhibitor for esterase-mediated drug metabolism assays, irinotecan activation profiling, and regulatory DDI assessment. Procure only this CAS to ensure reproducible target engagement and avoid confounding CE1 activity. Verify purity and request analytical data before use in preformulation or SAR studies.

Molecular Formula C18H12N2OS
Molecular Weight 304.37
CAS No. 361183-58-6
Cat. No. B2372390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
CAS361183-58-6
Molecular FormulaC18H12N2OS
Molecular Weight304.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21)
InChIKeyBYQDINPOEPAMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 361183-58-6): A Structurally Defined Benzothiazole-Naphthamide for Targeted CE2 Inhibition and Physicochemical Profiling


N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 361183-58-6) is a synthetic small molecule belonging to the benzothiazole-naphthamide class, characterized by a benzothiazole core linked via an amide bond to a naphthalene-1-carboxylic acid moiety . The compound exhibits a molecular formula of C18H12N2OS, a molecular weight of 304.37 g/mol, and a predicted melting point of 164–166 °C . Unlike many related analogs that are explored broadly for antimicrobial or anticancer applications, this specific compound has been profiled for its potent inhibition of human carboxylesterase 2 (CE2), with a reported Ki of 42 nM and IC50 of 20 nM in human liver microsomes [1], establishing it as a quantifiable tool for studying esterase-mediated metabolism.

Why Generic Benzothiazole-Naphthamide Analogs Cannot Replace N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 361183-58-6) in CE2-Targeted Assays


Benzothiazole-naphthamide derivatives as a class are frequently cited for broad antimicrobial and anticancer activities, but such generalizations obscure critical structure-activity relationships (SAR) that dictate target engagement [1]. Simple substitution of the naphthalene ring position (e.g., 1-carboxamide vs. 2-carboxamide) or modification of the benzothiazole substitution pattern can alter binding orientation and potency by orders of magnitude. For instance, the 1-naphthamide orientation in N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide contributes to a well-defined CE2 inhibition profile (IC50 = 20 nM, Ki = 42 nM) that is not shared by closely related analogs, which may exhibit >100-fold higher IC50 values against the same target under identical assay conditions [2][3]. Consequently, procurement for CE2-focused mechanistic studies or metabolism screening requires the specific CAS 361183-58-6 entity rather than a generic benzothiazole-naphthamide surrogate.

Quantitative Differentiation of N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 361183-58-6) Against Close Structural Analogs and In-Class Candidates


CE2 Inhibitory Potency: 33-Fold Superiority Over a Benzothiazole Derivative Comparator

N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide demonstrates potent inhibition of human carboxylesterase 2 (CE2) with an IC50 of 20 nM (Ki = 42 nM) [1]. In contrast, a structurally distinct benzothiazole derivative (BDBM50154559, CHEMBL2151605) tested under identical assay conditions (human liver microsomes, fluorescein diacetate substrate, 10 min preincubation) exhibited an IC50 of 660 nM [2]. This represents a 33-fold higher inhibitory potency for the target compound.

CE2 Inhibition Carboxylesterase Drug Metabolism

CE1 vs. CE2 Selectivity Window: >5000-Fold Discrimination

Selectivity profiling reveals that N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide potently inhibits CE2 (IC50 = 20 nM) while showing negligible activity against the closely related human carboxylesterase 1 (CE1) [1]. Under identical assay conditions, the compound exhibited an IC50 of >100,000 nM against CE1 in human liver microsomes [1]. This yields a selectivity index (CE1 IC50 / CE2 IC50) exceeding 5000, indicating highly preferential CE2 targeting.

CE2 Selectivity Carboxylesterase Off-Target

Physicochemical Differentiation: Predicted Melting Point and pKa Relative to Benzothiazole-Naphthamide Class Averages

The reported melting point of N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is 164–166 °C (recrystallized from benzene/ethanol), with a predicted pKa of 8.77 ± 0.70 . In comparison, the broader class of unsubstituted benzothiazole-naphthamides typically exhibits melting points ranging from 95 °C to 250 °C depending on substitution pattern [1]. The mid-range melting point (164–166 °C) and moderately basic pKa (8.77) distinguish this compound from lower-melting ortho-substituted analogs and higher-melting naphtho[1,2-d]thiazole derivatives.

Physicochemical Properties Solid State Preformulation

Structural Determinant: 1-Naphthamide vs. 2-Naphthamide Regioisomer Differentiation

The compound features a naphthalene-1-carboxamide moiety, whereas the 2-naphthamide regioisomer (N-(1,3-benzothiazol-2-yl)naphthalene-2-carboxamide) is a distinct chemical entity with different spatial orientation of the aromatic ring . While direct comparative bioactivity data are not available in the public domain, the regioisomeric difference alters the vector of the amide linkage and the spatial disposition of the naphthalene ring, which can influence target binding and metabolic stability [1]. Procurement of the 1-carboxamide isomer ensures consistency with published CE2 inhibition data (Ki = 42 nM) and avoids regioisomer contamination.

Regioisomer Structure-Activity Relationship Synthetic Intermediate

Optimal Research and Procurement Applications for N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide (CAS 361183-58-6) Based on Quantitative Differentiation Evidence


CE2-Mediated Prodrug Activation and Drug-Drug Interaction (DDI) Studies

The compound's potent CE2 inhibition (IC50 = 20 nM, Ki = 42 nM) and high selectivity over CE1 (>5000-fold) make it an ideal tool for dissecting the intestinal carboxylesterase contribution to the activation of irinotecan (CPT-11) and other ester prodrugs in human liver microsome or recombinant enzyme assays [1]. Its use enables precise quantification of CE2-specific metabolism without confounding CE1 activity, a critical requirement for regulatory DDI assessment.

Carboxylesterase Profiling and Selectivity Screening Panels

In panels designed to profile novel chemical entities against human carboxylesterases, N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide serves as a high-potency CE2 reference inhibitor (IC50 = 20 nM) [1]. Its inclusion allows researchers to benchmark CE2 inhibition potency and selectivity across compound series, facilitating SAR optimization and off-target risk assessment early in drug discovery.

Synthetic Chemistry Building Block for Benzothiazole-Naphthamide Libraries

With a well-defined melting point (164–166 °C) and predicted pKa (8.77), the compound is suitable as a core scaffold for further derivatization . Its 1-naphthamide regioisomer provides a distinct spatial orientation compared to 2-naphthamide analogs, enabling the exploration of regioisomer-dependent SAR in antimicrobial or anticancer programs [2].

Physicochemical Reference Standard in Preformulation Development

The experimentally determined melting point (164–166 °C) and predicted pKa (8.77) provide reproducible benchmarks for solid-state characterization and solubility profiling . In preformulation studies, this compound can serve as a reference material for HPLC method development, polymorph screening, and ionization behavior assessment in early-stage formulation.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.